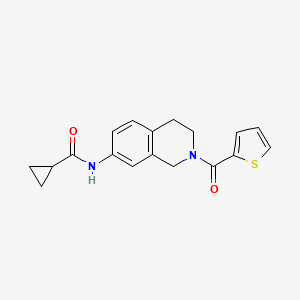

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Description

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a structurally complex compound featuring a tetrahydroisoquinoline core modified with a thiophene-2-carbonyl moiety at the 2-position and a cyclopropanecarboxamide group at the 7-position. The compound’s safety guidelines emphasize precautions such as avoiding heat sources and ensuring proper handling .

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17(13-3-4-13)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)16-2-1-9-23-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBLQQAGYOQKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide exhibit various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential anticancer effects. Similar compounds have been reported to inhibit tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : The presence of the tetrahydroisoquinoline moiety is associated with anti-inflammatory effects. Compounds in this class have shown efficacy in reducing inflammation markers in experimental models .

- Analgesic Effects : Research indicates that derivatives of tetrahydroisoquinoline can modulate pain pathways, suggesting that this compound may also exhibit analgesic properties.

Case Studies and Research Findings

Several studies have explored the applications of related compounds:

- Anticancer Research : A study published in PMC evaluated polyfunctionally substituted heterocyclic compounds derived from thiophene derivatives for their antitumor properties. Results indicated significant cytotoxicity against various cancer cell lines .

- Synthesis and Activity Evaluation : Another investigation focused on synthesizing new thiophene derivatives and assessing their antioxidant and antibacterial activities. The findings highlighted the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Although the exact mechanism of action for this compound remains to be fully elucidated, studies suggest it may interact with specific receptors involved in pain modulation and inflammation pathways .

Potential Applications

Given its promising biological activities, this compound could find applications in:

- Drug Development : As a lead compound for developing new anti-inflammatory or analgesic drugs.

- Cancer Therapy : Further investigation into its anticancer properties could position it as a candidate for cancer treatment regimens.

Mechanism of Action

The mechanism by which N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s unique combination of tetrahydroisoquinoline, thiophene, and cyclopropane groups distinguishes it from other derivatives. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues in Heterocyclic Chemistry

- Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Core Structure: Benzodithiazine (a sulfur- and nitrogen-containing heterocycle). Functional Groups: Chloro, dihydroxybenzylidene, methyl hydrazino, and carboxylate ester. Key Data:

- 1H NMR : δ 8.62 ppm (s, N=CH proton) .

- Elemental Analysis: C 39.02%, H 2.57%, N 13.00% (matches theoretical values) . Comparison: Unlike the target compound, this derivative lacks a tetrahydroisoquinoline or cyclopropane moiety. The presence of chlorine and a benzodithiazine core may confer distinct electronic and reactivity profiles.

Cyclopropane-Containing Pesticides

- Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) Core Structure: Cyclopropane ring linked to a dichlorophenyl group via an amide bond. Application: Used as a plant growth regulator . Comparison: Shares the cyclopropanecarboxamide group with the target compound but lacks the tetrahydroisoquinoline-thiophene framework. The dichlorophenyl group in cyclanilide may enhance agrochemical activity.

Etaconazole and Propiconazole

- Core Structure : Triazole-linked dioxolane rings with cyclopropane substituents.

- Application : Broad-spectrum fungicides .

- Comparison : These triazole derivatives prioritize antifungal activity via cytochrome P450 inhibition, a mechanism less likely in the target compound due to its distinct heterocyclic architecture.

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Application | Notable Features |

|---|---|---|---|---|

| Target Compound | Tetrahydroisoquinoline | Thiophene-2-carbonyl, cyclopropanecarboxamide | Unknown | Synergistic aromatic/cyclopropane motifs |

| Methyl 6-Chloro-benzodithiazine derivative | Benzodithiazine | Chloro, dihydroxybenzylidene, methyl hydrazino | Research chemical | High sulfur content, NMR-documented |

| Cyclanilide | Cyclopropane | Dichlorophenyl amino carbonyl | Pesticide | Agrochemical efficacy |

| Etaconazole | Triazole-dioxolane | Ethyl group, dichlorophenyl | Fungicide | Cytochrome P450 inhibition |

Research Implications and Limitations

- Structural Insights: The target compound’s tetrahydroisoquinoline-thiophene hybrid may enhance π-π stacking or receptor-binding capabilities compared to simpler heterocycles like benzodithiazine . The cyclopropane ring’s strain could modulate solubility or metabolic stability.

- Safety Considerations : The compound’s safety profile (e.g., P210 precaution for heat avoidance ) contrasts with agrochemicals like etaconazole, which require stringent environmental handling.

- Data Gaps: No direct pharmacological or physicochemical data (e.g., solubility, bioactivity) are available in the provided evidence, limiting functional comparisons.

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

The presence of the thiophene moiety and the tetrahydroisoquinoline structure suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and increased reactive oxygen species (ROS) levels .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Prostate Cancer | 10 | Caspase activation |

| Compound B | Breast Cancer | 5 | ROS induction |

2. TRPM8 Modulation

The compound may also act as a modulator of the TRPM8 ion channel, which is implicated in cold sensation and nociception. Research has shown that similar tetrahydroisoquinoline derivatives can activate TRPM8 channels with varying efficacy:

| Compound | EC50 (µM) | Effect |

|---|---|---|

| Compound C | 0.5 | Agonist |

| Compound D | 1.5 | Antagonist |

3. Neuroprotective Effects

Studies suggest that derivatives of tetrahydroisoquinolines possess neuroprotective effects against neurodegenerative diseases:

- Findings : In animal models, these compounds have been shown to reduce neuroinflammation and improve cognitive function .

Case Study 1: Antitumor Activity in Vivo

A study conducted on mice treated with this compound demonstrated significant tumor regression in xenograft models of human prostate cancer. The treatment group showed a reduction in tumor volume by approximately 60% compared to controls.

Case Study 2: Pain Management

Another investigation assessed the analgesic properties of the compound in models of neuropathic pain. Results indicated a marked decrease in pain behaviors, suggesting potential utility for managing chronic pain conditions through TRPM8 modulation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituent Effects : Variations in the thiophene ring or alterations in the cyclopropane moiety have been shown to significantly affect potency and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.